REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH:9][CH:10]=O)[CH:3]=1.P(Cl)(Cl)(Cl)=O>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:10]=[N:9][CH:8]=[C:4]2[CH:3]=1
|
Name
|
|
Quantity
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10.75 g
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Type
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reactant
|
Smiles
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BrC1=CC(=NC=C1)CNC=O
|
Name
|
|
Quantity
|
8.43 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
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TEMPERATURE
|
Details
|
to reflux over 4 hours
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×300 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2N(C=C1)C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |